5-Bromo-2-tert-butylpyridine

Overview

Description

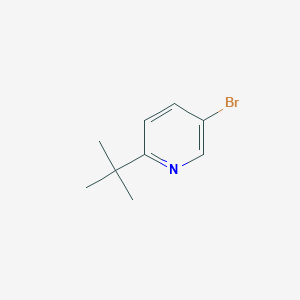

5-Bromo-2-tert-butylpyridine: is a chemical compound with the molecular formula C9H12BrN . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-tert-butylpyridine involves the bromination of 2-tert-butylpyridine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 5-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-tert-butylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding pyridine derivatives.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-tert-butylpyridine or 5-alkoxy-2-tert-butylpyridine can be formed.

Oxidation Products: Oxidation can yield compounds like this compound N-oxide.

Reduction Products: Reduction can produce 2-tert-butylpyridine or other reduced pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

5-Bromo-2-tert-butylpyridine is particularly useful in cross-coupling reactions, which are essential for constructing complex organic molecules. The bromine substituent allows it to participate effectively in these reactions, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Comparison of Similar Compounds in Cross-Coupling Reactions

| Compound Name | Reactive Group | Steric Hindrance | Applications |

|---|---|---|---|

| This compound | Bromine | High | Pharmaceuticals, Agrochemicals |

| 4-Bromotoluene | Bromine | Medium | Dyes, Pharmaceuticals |

| 2-Bromopyridine | Bromine | Low | Pesticides |

Research indicates that compounds similar to this compound may exhibit various biological activities, including antimicrobial and antifungal properties. The presence of the tert-butyl group enhances its stability and bioavailability, making it a candidate for drug development.

Case Study: Antimicrobial Properties

A study examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition of growth, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Material Science

Role in Solar Cells

this compound has been investigated for its role as a dark current inhibitor in dye-sensitized solar cells. Its ability to enhance the efficiency of solar cells by improving photovoltage and photoelectric current is notable. The compound acts as a metal ion activity inhibitor, which is crucial for maintaining the stability and performance of solar cells .

Table 2: Performance Enhancement in Solar Cells

| Compound Used | Photovoltaic Efficiency (%) | Role |

|---|---|---|

| This compound | 9.5 | Dark current inhibitor |

| Tert-Butylpyridine | 7.8 | Dark current inhibitor |

| Non-substituted Pyridine | 6.0 | Control |

Coordination Chemistry

The compound's nitrogen atom allows it to form complexes with various metal ions, enhancing its utility in coordination chemistry. These complexes can be used in catalysis and material synthesis.

Case Study: Metal Ion Complexation

Research has shown that when complexed with palladium or platinum, this compound enhances catalytic activity in various organic transformations. This property is leveraged in synthesizing fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butylpyridine in chemical reactions involves the reactivity of the bromine atom and the tert-butyl group. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine and pyridine moieties.

Comparison with Similar Compounds

5-Bromo-2-tert-butylpyrimidine: This compound is similar in structure but contains a pyrimidine ring instead of a pyridine ring.

2-tert-Butylpyridine: Lacks the bromine atom at the 5-position, making it less reactive in substitution reactions compared to 5-Bromo-2-tert-butylpyridine.

5-Bromo-2-methylpyridine: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the bulky tert-butyl group. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

5-Bromo-2-tert-butylpyridine is a heterocyclic organic compound recognized for its diverse biological activities. This compound features a bromine atom at the 5-position, a tert-butyl group at the 2-position, and an amino group at the 4-position of the pyridine ring. The unique arrangement of these functional groups contributes to its reactivity and interaction with biological systems.

The molecular formula of this compound is . The presence of bromine enhances its electrophilic character, while the tert-butyl group provides steric hindrance, influencing its interactions with biological targets. The amino group can engage in hydrogen bonding, which is crucial for binding with various biomolecules.

Mechanisms of Biological Activity

Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its mechanism of action is primarily attributed to:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, studies have shown that similar compounds can inhibit PI3Kα kinase activity, a critical enzyme in cancer pathways .

- Receptor Interaction : The structural characteristics allow it to bind to various receptors, potentially influencing signaling pathways involved in cellular proliferation and differentiation.

Biological Activities

- Antitumor Activity :

-

Antimicrobial Properties :

- Compounds similar to this compound have been reported to exhibit antimicrobial activity against various pathogens. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

-

Neuroprotective Effects :

- Some studies suggest that pyridine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(tert-Butyl)pyridine | Pyridine ring with tert-butyl group | Lacks amine functionality; less reactive |

| 4-Aminopyridine | Pyridine ring with amine at the 4-position | Lacks tert-butyl group; different steric effects |

| 5-Bromo-2-methylpyridine | Pyridine ring with bromine at the 5-position | Methyl group instead of tert-butyl; more reactive |

| 2,4-Di-tert-butylpyridine | Two tert-butyl groups on pyridine ring | Increased steric hindrance; affects reactivity |

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry and material science:

- Synthesis Applications : This compound serves as a valuable building block in organic synthesis, particularly in developing complex pharmaceuticals.

- Catalytic Properties : It may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-tert-butylpyridine, and what critical parameters influence yield?

- Methodology :

- Bromination : Start with 2-tert-butylpyridine and employ electrophilic bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃). Monitor reaction temperature (typically 0–25°C) to avoid over-bromination .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Confirm purity via HPLC or GC-MS .

- Critical Parameters : Solvent polarity, stoichiometry of brominating agents, and reaction time significantly affect regioselectivity and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and pyridine ring protons (δ ~7.5–8.5 ppm). Bromine’s inductive effect deshields adjacent carbons .

- IR Spectroscopy : Detect C-Br stretching vibrations (~600 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228) and fragmentation patterns .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities .

Q. What cross-coupling reactions are typically employed with brominated pyridines, and what catalysts are optimal?

- Methodology :

- Suki Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/water (3:1) at 80°C .

- Negishi Coupling : Employ Zn-based reagents with Pd catalysts (e.g., Pd(OAc)₂) under inert atmospheres .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on this compound?

- Methodology :

- Directing Groups : Introduce temporary groups (e.g., -NH₂) to steer substitution to specific positions. Remove them post-reaction via hydrolysis .

- Steric Effects : Leverage the tert-butyl group’s bulkiness to block undesired sites. Optimize solvent polarity to enhance selectivity .

Q. How can reaction conditions be optimized to minimize byproduct formation in the synthesis of this compound derivatives?

- Methodology :

- High-Throughput Screening : Test solvents (e.g., DMF vs. DMSO), catalysts (e.g., Pd vs. Ni), and temperatures (40–120°C) using automated platforms .

- Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reagent addition rates .

Q. What computational methods aid in predicting the reactivity and stability of this compound in complex reactions?

- Methodology :

- DFT Calculations : Model transition states to predict activation energies for bromination or cross-coupling steps. Software: Gaussian or ORCA .

- Molecular Dynamics : Simulate solvent effects on reaction pathways using tools like GROMACS .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions in bromopyridine chemistry?

- Methodology :

Properties

IUPAC Name |

5-bromo-2-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJSOFXLKFWERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610315 | |

| Record name | 5-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39919-58-9 | |

| Record name | 5-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.